Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate is a bicyclic ester compound with a unique structure that makes it an interesting subject for various chemical studies. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective construction of the bicyclic scaffold through cycloaddition reactions. For instance, asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides can be employed using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, ensuring the desired stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to maintain the stereochemistry and yield. The use of chiral catalysts and optimized reaction conditions is crucial to achieve high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in various ester derivatives.
Scientific Research Applications
Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylate: A stereoisomer with different spatial arrangement of atoms.
Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Another bicyclic ester with a different core structure and functional groups.
Uniqueness
Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific stereochemistry and rigid bicyclic framework. These features influence its reactivity and interactions, making it distinct from other similar compounds. Its ability to undergo various chemical reactions and its applications in different fields further highlight its uniqueness.
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl (1R,2S,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h6-8H,2-5H2,1H3/t6-,7-,8+/m1/s1 |
InChI Key |
DOPKSKFPVYAYCF-PRJMDXOYSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H]2CC[C@@H]1CC2=O |
Canonical SMILES |
COC(=O)C1CC2CCC1CC2=O |
Origin of Product |
United States |
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